

Application Notes and Protocols for MS-20 in Mouse Xenograft Models

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Compound of Interest

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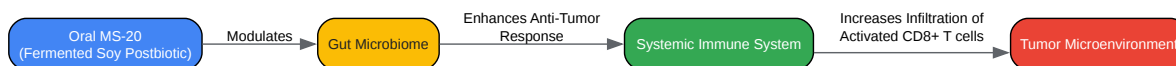
Introduction

MS-20, also known as Symbiota®, is a proprietary fermented soybean-based postbiotic developed by Microbio Co., Ltd.[1][2][3] It is produced through a symbiotic anaerobic fermentation process involving multiple strains of probiotics and yeast.[2][3][4] Preclinical and clinical studies have demonstrated that MS-20 can enhance the efficacy of cancer immunotherapy, such as anti-PD-1 antibodies, by modulating the gut microbiome and augmenting the anti-tumor immune response.[2][4][5][6] These application notes provide a detailed protocol for the use of MS-20 in mouse xenograft models, based on currently available research.

Mechanism of Action

The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response.[5][6] Oral administration of MS-20 has been shown to alter the composition of the gut microbiota, leading to an increase in beneficial bacteria such as *Ruminococcus bromii*. [7] This modulation of the gut microbiome is associated with an increase in tumor-infiltrating CD8+ T cells and a downregulation of the PD-1 immune checkpoint receptor on these cells, thereby enhancing their tumor-killing activity.[5][6] [8]

Figure 1. Proposed Mechanism of Action of MS-20 in Enhancing Anti-Tumor Immunity

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Caption: Proposed Mechanism of Action of MS-20.

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study using MS-20 in a CT-26 colon cancer xenograft model.

Parameter	Vehicle Control	MS-20 (1%) + Anti-PD1	MS-20 (5%) + Anti-PD1	MS-20 (15%) + Anti-PD1	Anti-PD1 Alone
Tumor Volume Inhibition	-	Significant	Significant	Marked	Modest
Total CD8+ T cells in TME	Baseline	Increased	Increased	Markedly Increased	Increased
PD-1 Expression on CD8+ T cells	Baseline	Decreased	Decreased	Decreased	No significant change

TME: Tumor Microenvironment. Data is qualitative based on descriptions in the cited preclinical study. For precise quantitative values, refer to the original publication.

Experimental Protocols

Murine Colon Cancer Xenograft Model (CT-26)

This protocol is based on a study that evaluated MS-20 in combination with an anti-PD-1 antibody in a syngeneic CT-26 colon cancer model.[5][8]

a. Cell Line and Animal Model:

- Cell Line: CT-26 (murine colon carcinoma)
- Animal Model: BALB/c mice (or other appropriate syngeneic strain)

b. Tumor Implantation:

- Culture CT-26 cells under standard conditions.
- Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) or appropriate media.
- Subcutaneously inject 2×10^5 CT-26 cells into the flank of each mouse.[5]

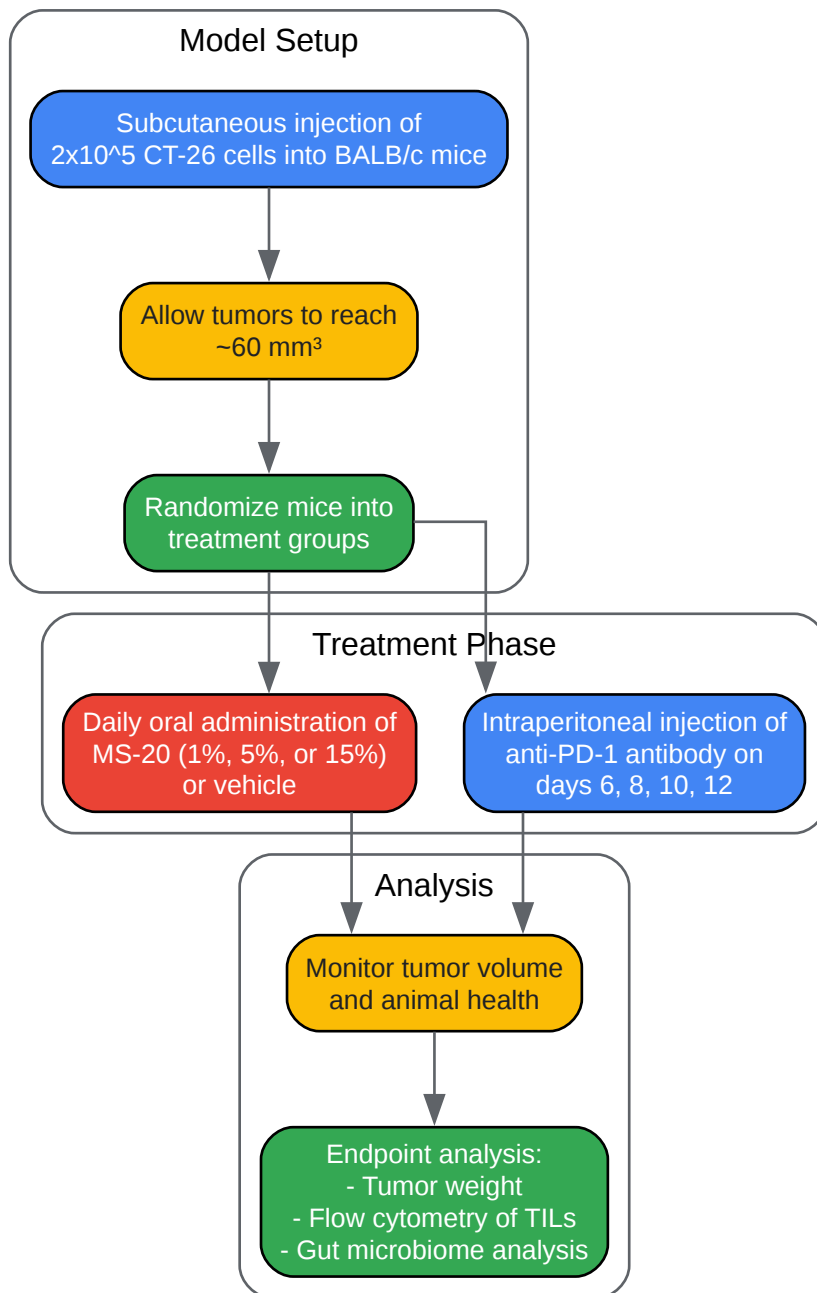
c. Treatment Protocol:

- Once tumors reach a palpable size (e.g., $\sim 60 \text{ mm}^3$), randomize mice into treatment groups.[9]
- MS-20 Administration:
 - Prepare solutions of MS-20 in sterile water at concentrations of 1%, 5%, and 15%.[5]
 - Administer the MS-20 solution or vehicle control (sterile water) orally to the respective groups daily, starting from the day of randomization.[5][8]
- Anti-PD-1 Antibody Administration:
 - Administer an anti-mouse PD-1 antibody or an isotype control antibody via intraperitoneal (i.p.) injection.[10]
 - A typical dosing schedule is to administer the antibody on days 6, 8, 10, and 12 post-tumor implantation.[5]

d. Monitoring and Endpoints:

- Measure tumor volume using calipers at regular intervals.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
- Collect fecal samples for gut microbiome analysis.

Figure 2. Experimental Workflow for MS-20 in CT-26 Xenograft Model



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Caption: Experimental Workflow for MS-20 in CT-26 Xenograft Model.

Gut Microbiome Analysis

a. Fecal Sample Collection:

- Collect fresh fecal pellets from individual mice at baseline and at the end of the treatment period.

- Immediately freeze the samples at -80°C until further processing.

b. DNA Extraction and 16S rRNA Sequencing:

- Extract microbial DNA from fecal samples using a commercially available kit.
- Amplify the V3-V4 hypervariable regions of the 16S rRNA gene by PCR.
- Perform high-throughput sequencing of the amplicons.

c. Bioinformatic Analysis:

- Process the raw sequencing data to remove low-quality reads and chimeras.
- Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Perform taxonomic classification of the OTUs/ASVs.
- Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the gut microbial community structure.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

a. Tumor Digestion:

- Excise tumors from euthanized mice and mince them into small pieces.
- Digest the tumor tissue using a cocktail of enzymes such as collagenase D and DNase I to obtain a single-cell suspension.[\[11\]](#)

b. Lymphocyte Isolation:

- Isolate lymphocytes from the single-cell suspension using a density gradient centrifugation method (e.g., Ficoll-Paque or Lympholyte).[\[11\]](#)

c. Flow Cytometry Staining:

- Stain the isolated cells with fluorescently labeled antibodies against immune cell surface markers. A typical panel for T cells would include:
 - CD45 (to identify hematopoietic cells)
 - CD3 (to identify T cells)
 - CD4 (to identify helper T cells)
 - CD8 (to identify cytotoxic T cells)
 - PD-1 (to assess exhaustion status)
- Include a viability dye to exclude dead cells from the analysis.

d. Data Acquisition and Analysis:

- Acquire the stained samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells within the tumor microenvironment.[12]

Concluding Remarks

The protocols outlined above provide a framework for investigating the anti-tumor effects of MS-20 in mouse xenograft models. Researchers should optimize these protocols based on their specific experimental needs and available resources. The modulation of the gut microbiome by MS-20 represents a promising strategy to enhance the efficacy of cancer immunotherapies. Further preclinical studies are warranted to explore the full potential of MS-20 in various cancer types and in combination with other therapeutic agents.

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